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2-Heptanone, 4-imino-6-methyl-

Cat. No.: B13838936
M. Wt: 141.21 g/mol
InChI Key: HEDCAORYROOYKO-UHFFFAOYSA-N
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Description

Overview of Imino Ketones (Ketoimines) in Organic Synthesis and Chemical Biology

Imino ketones, also known as ketoimines, are a class of organic compounds that feature a carbon-nitrogen double bond (imine) in conjugation with a carbonyl group (ketone). This arrangement of functional groups makes them valuable intermediates in a wide array of chemical transformations. In organic synthesis, ketoimines serve as versatile building blocks for the construction of more complex molecules, including nitrogen-containing heterocycles, amino alcohols, and other valuable scaffolds. Their ability to undergo various reactions, such as nucleophilic additions, cycloadditions, and rearrangements, allows for the efficient synthesis of diverse molecular architectures.

From a chemical biology perspective, the imine functionality is a crucial component of many biologically active molecules, including certain natural products and pharmaceuticals. The presence of a keto-imine moiety can influence a molecule's biological activity by participating in interactions with biological targets such as enzymes and receptors.

Structural Characteristics and Reactivity Profile of Alpha-Imino Ketones

Alpha-imino ketones, where the imine group is directly attached to the alpha-carbon of the ketone, exhibit a unique reactivity profile. The general structure of an alpha-imino ketone features a conjugated system of a ketone and an imine. This conjugation results in a molecule with ambiphilic reactivity, meaning it possesses both electrophilic and nucleophilic centers. thieme-connect.com The carbonyl carbon and the imine carbon are electrophilic and susceptible to attack by nucleophiles. Conversely, the oxygen and nitrogen atoms have lone pairs of electrons and can act as nucleophiles. thieme-connect.com

The reactivity of alpha-imino ketones is influenced by the substituents on both the ketone and imine moieties. Traditionally, these compounds are synthesized through the condensation of α-keto aldehydes or 1,2-diketones with primary amines. thieme-connect.comthieme-connect.com They are key precursors for the synthesis of aza-heterocyclic compounds. thieme-connect.com The presence of the imino group, which is isoelectronic with a carbonyl group, allows these substrates to be converted into biologically relevant β-amino alcohols. thieme-connect.com

Contextual Importance of Heptanone Derivatives in Chemical Research

Heptanone derivatives are a class of ketones that have garnered significant attention in various fields of chemical research. For instance, 2-heptanone (B89624) is utilized as a solvent for resins and lacquers and as a fragrance in cosmetics. fishersci.ca It also serves as a reagent in the synthesis of compounds with potential antibacterial activity. fishersci.ca

The structural isomer, 6-methyl-2-heptanone, is another important heptanone derivative. It is recognized as an important intermediate and starting material for the production of odoriferous substances and pharmaceutical products. google.com Several synthetic strategies have been developed for its production, highlighting its industrial relevance. google.com The investigation of various heptanone derivatives provides a valuable context for understanding the potential applications and significance of the more complex 2-Heptanone, 4-imino-6-methyl- .

Research Gaps and Future Perspectives for Comprehensive Studies on Specific Alkyl-Substituted Ketoimines

Despite the broad interest in ketoimines and heptanone derivatives, specific alkyl-substituted ketoimines such as 2-Heptanone, 4-imino-6-methyl- remain largely unexplored. A search of the scientific literature reveals a significant gap in the understanding of the synthesis, reactivity, and potential applications of this particular compound. While general methods for the synthesis of ketoimines exist, the specific conditions and yields for the preparation of 2-Heptanone, 4-imino-6-methyl- have not been extensively reported.

Future research should focus on developing efficient and selective synthetic routes to this and other related alkyl-substituted ketoimines. A thorough investigation of its reactivity profile, including its behavior in various organic reactions, would provide valuable insights for its potential use as a synthetic intermediate. Furthermore, exploring its potential biological activity, inspired by the known applications of other heptanone derivatives, could uncover new therapeutic or agrochemical agents. The incorporation of alkyl chains can increase the lipophilicity of compounds, a strategy used to enhance the antimicrobial activity of some molecules. wikipedia.org Therefore, systematic studies on the structure-activity relationships of such compounds are warranted.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B13838936 2-Heptanone, 4-imino-6-methyl-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-imino-6-methylheptan-2-one

InChI

InChI=1S/C8H15NO/c1-6(2)4-8(9)5-7(3)10/h6,9H,4-5H2,1-3H3

InChI Key

HEDCAORYROOYKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=N)CC(=O)C

Origin of Product

United States

Advanced Synthetic Methodologies for Imino Ketones and Analogues

Condensation Reactions of Ketones and Amines for Imine Formation

The most direct and classical approach to the synthesis of imines and imino ketones is the condensation reaction between a ketone and a primary amine. This reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond of the imine.

Catalyst-Free Approaches in Imino Ketone Synthesis

In many instances, the condensation reaction to form imines can proceed without the need for a catalyst, particularly when using reactive starting materials. These catalyst-free approaches are advantageous due to their simplicity, reduced cost, and avoidance of potentially toxic or environmentally harmful catalysts. The reaction is typically driven to completion by the removal of water, often through azeotropic distillation or the use of a dehydrating agent. Neat reactions, where the reactants are mixed without a solvent, can also be effective, especially under microwave irradiation, which can significantly reduce reaction times.

For the conceptual synthesis of 2-Heptanone (B89624), 4-imino-6-methyl-, this would involve the direct reaction of 6-methyl-2,4-heptanedione with a suitable amine, such as ammonia (B1221849) or a primary amine, under conditions that facilitate water removal.

Table 1: Examples of Catalyst-Free Imine Synthesis

Ketone/AldehydeAmineReaction ConditionsYield (%)
BenzaldehydeAnilineNeat, Microwave (8 min)High
CyclohexanoneBenzylamineToluene, reflux with Dean-Stark trapGood
Acetophenonep-ToluidineEthanol, refluxModerate

Acid-Catalyzed Condensation Pathways

The formation of imines is often accelerated by the presence of an acid catalyst. The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. The pH of the reaction medium is a critical factor; it must be acidic enough to catalyze the reaction but not so acidic as to protonate the amine nucleophile, which would render it unreactive. Typically, a pH range of 4-5 is optimal for imine formation. A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, p-toluenesulfonic acid (PTSA), and Amberlyst® 15.

In the context of synthesizing 2-Heptanone, 4-imino-6-methyl-, the addition of a catalytic amount of a suitable acid would be expected to significantly enhance the rate of condensation between 6-methyl-2,4-heptanedione and the chosen amine.

Table 2: Acid-Catalyzed Synthesis of Imines

Ketone/AldehydeAmineCatalystReaction ConditionsYield (%)
Various Aromatic AldehydesVarious AminesAmberlyst® 15Solvent-free, Room Temperature72-99
AcetophenoneAnilinePTSAToluene, refluxHigh
CyclohexanoneHydroxylamineAcetic AcidAqueous solutionGood

Multicomponent Reaction (MCR) Strategies for Imino Ketone Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. MCRs are highly convergent and atom-economical, offering significant advantages in terms of efficiency and sustainability. Several MCRs can be employed to generate imino ketone scaffolds or their derivatives.

One-Pot Tandem Reactions

One-pot tandem reactions, a subset of MCRs, involve a sequence of reactions occurring in the same pot without the isolation of intermediates. This approach is highly efficient as it minimizes purification steps and reduces solvent waste. α-Imino ketones can be generated in situ and then participate in subsequent reactions to build molecular complexity. For instance, an α-hydroxy ketone can undergo a Heyns rearrangement in the presence of an amine to form an α-amino ketone, which can then be oxidized in the same pot to the corresponding α-imino ketone. This intermediate can then be trapped by a nucleophile to afford a more complex product.

A hypothetical one-pot synthesis of a derivative of 2-Heptanone, 4-imino-6-methyl- could involve the in-situ formation of the imine followed by an intramolecular cyclization or a reaction with another component present in the reaction mixture.

Table 3: One-Pot Tandem Reactions for Imino Ketone Derivatives

Starting MaterialsKey IntermediateFinal Product ClassKey Features
α-Hydroxy ketone, Amine, Oxidantα-Imino ketoneN,O-Ketals, DihydropyrazinesMetal-free, high regioselectivity
Aldehyde, Amine, NucleophileImineα-Amino nitriles (Strecker reaction)Classical MCR for amino acid synthesis
Aldehyde, Amine, KetoneImineβ-Amino ketones (Mannich reaction)Formation of a new C-C bond

Mechanochemical Synthesis of Imino Ketone Intermediates

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and sustainable synthetic methodology. Reactions are typically performed in a ball mill, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding). This technique can accelerate reaction rates and, in some cases, lead to products that are not accessible through traditional solution-phase chemistry. The formation of imines and the in-situ generation of α-imino ketones from α-ketoaldehydes and amines have been successfully demonstrated using mechanochemistry. These reactions are often catalyst-free and proceed rapidly at room temperature.

For the synthesis of 2-Heptanone, 4-imino-6-methyl-, a mechanochemical approach would involve the milling of 6-methyl-2,4-heptanedione with an amine, potentially offering a rapid and solvent-free route to the desired product.

Table 4: Mechanochemical Synthesis of Imino Ketone Related Compounds

ReactantsReaction TypeConditionsKey Advantages
2-Oxo aldehydes, Amines, ThiolsOne-pot, three-componentBall milling, catalyst-freeGreen synthesis of α,α-amino thioketones
Aromatic aldehydes, AminesCondensationBall milling, solvent-freeRapid, high yields

Transition Metal-Catalyzed Syntheses of Imino Ketone Derivatives

Transition metal catalysis offers a powerful and versatile platform for the synthesis of imines and their derivatives, often proceeding through novel reaction pathways that are not accessible via traditional methods. Various transition metals, including rhodium, ruthenium, and copper, have been shown to catalyze the formation of imines from a range of starting materials. These methods can provide access to complex imino ketone structures with high efficiency and selectivity.

For example, rhodium(I) catalysts can promote the reaction of terminal alkynes with anilines to afford imines under mild conditions. While not a direct synthesis of 2-Heptanone, 4-imino-6-methyl-, this methodology highlights the potential of transition metal catalysis to construct the imine functionality from non-traditional precursors. Other transition metal-catalyzed reactions can involve the oxidative C-H bond coupling with aldehydes to give ketones, which could be adapted for the synthesis of imino ketone precursors.

Table 5: Examples of Transition Metal-Catalyzed Imine Synthesis

Starting MaterialsCatalyst SystemProductKey Features
Terminal Alkynes, AnilinesCationic Rhodium(I)IminesMild, neutral conditions
Aminoalkenes[RuCl2(CO)3]2/dpppCyclic IminesIntramolecular oxidative amination
N-benzoyl 8-aminoquinolines, IsocyanidesCopper3-(imino)isoindolinonesC-H bond addition to isocyanides

Rhodium-Catalyzed Routes to Beta-Amino-Alpha,Beta-Unsaturated Ketones

Rhodium(II) catalysts have proven effective in the synthesis of functionalized β-amino-α,β-unsaturated ketones. One notable method involves the reaction of 1-sulfonyl-1,2,3-triazoles with β-(methylthio)-α,β-unsaturated ketones in the presence of a Rh(II) catalyst. This transformation proceeds through the formation of an α-imino rhodium carbene, which is then trapped by the sulfur compound to generate a sulfur ylide in situ. A subsequent rearrangement of this ylide affords the desired β-amino-α,β-unsaturated ketone derivatives in yields that are often good to excellent.

The general procedure involves adding a solution of the α-oxo ketene dithioacetal compound to a mixture of the Rh(II) catalyst, such as Rh₂(Oct)₄, and the 1-sulfonyl-1,2,3-triazole in a solvent like 1,2-dichloroethane (DCE). The reaction mixture is typically heated to reflux. This method is valued for its broad substrate scope.

CatalystReactant 1Reactant 2ProductYield
Rh₂(Oct)₄1-Tosyl-4-phenyl-1,2,3-triazole4-(Methylthio)-3-penten-2-oneβ-Tosylamino-α,β-unsaturated ketoneGood to Excellent
Rh₂(OAc)₄Various 1-sulfonyl-1,2,3-triazolesVarious β-(methylthio)-α,β-unsaturated ketonesFunctionalized β-amino-α,β-unsaturated ketonesVaries

This table is illustrative, based on findings from the cited research.

Copper and Lanthanum Co-Catalysis in Ketoimine Transformations

Information regarding the specific use of copper and lanthanum co-catalysis in transformations directly involving ketoimines is limited in the surveyed literature. However, the broader fields of copper catalysis and lanthanide-involved reactions are well-established. Copper(I) complexes, for instance, are used to catalyze the asymmetric α-addition of ketimines to aldimines, a process that generates chiral anti-1,2-diamine derivatives. Lanthanide compounds are known to form complexes with β-ketoiminate ligands. While these areas are actively researched, reports detailing synergistic La-Cu co-catalysis for transformations of the 4-imino-2-ketone functionality were not prominently found.

Iron-Catalyzed Cycloaddition Involving Diimine Complexes

Iron complexes featuring pyridine-2,6-diimine (PDI) ligands are versatile catalysts for various cycloaddition reactions involving olefins and dienes. These reactions are relevant to the synthesis of complex molecular scaffolds and demonstrate the ability of iron catalysts to mediate C-C bond formation. For example, iron PDI complexes can catalyze the cross-[2+2]-cycloaddition of conjugated dienes like butadiene with ethylene. Mechanistic studies suggest that these reactions can proceed through the formation of iron-containing metallacycles.

The selectivity of these reactions (e.g., [4+4] vs. [2+2] cycloaddition) can be controlled by the catalyst structure, particularly the steric and electronic properties of the diimine ligand. For instance, sterically demanding ligands may favor C(sp³)–C(sp³) reductive elimination, while more open complexes might undergo β-H elimination.

Iron Catalyst SystemSubstratesProduct TypeKey Finding
Pyridine(diimine) iron complexButadiene, Ethylene[2+2] CycloadductCatalytically relevant diene and metallacyclopentane complexes were isolated.
(MePDI)Fe(η⁴-piperylene)(E)-Piperylene, α-Olefins[2+2] CycloadductThe diamagnetic η⁴-piperylene complex is implicated as the resting state.
Iminopyridine iron bis-olefin complexesMonosubstituted 1,3-dienes[4+4] CycloadductCatalyst-controlled access to either cis- or trans- diastereomers was achieved.

This table summarizes findings from studies on iron-catalyzed cycloadditions.

Electrochemical and Reductive Amination Protocols for Imino Ketone Derivatization

Electroreductive Cross-Coupling Reactions

Electroreductive methods offer an alternative to traditional chemical reductants for C-C bond formation. The cross-coupling of imines with ketones can be achieved electrochemically to produce valuable β-amino alcohols. This process is thought to involve a single-electron transfer (SET) to the imine or ketone, generating a radical anion. This radical anion can then act as a nucleophile, attacking the other coupling partner. A second electron transfer and protonation yield the final product.

This electrochemical approach can be advantageous as it avoids stoichiometric metal reductants and allows for reactions under mild conditions. It has been applied to the coupling of aromatic aldimines with both aliphatic and aromatic ketones.

Selective Reduction of Imine Functionality

The selective reduction of the C=N bond in an imino ketone without affecting the carbonyl group is a crucial transformation. This is often achieved through reductive amination protocols where an imine is formed in situ and then reduced. The choice of reducing agent is critical for selectivity.

Reagents such as sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) are widely used because they are milder than reagents like sodium borohydride (NaBH₄) and show a preference for reducing imines or iminium ions over ketones and aldehydes. This selectivity is particularly important in direct reductive amination, where the carbonyl compound, amine, and imine are all present in the reaction mixture. The slightly acidic conditions (pH 4-5) often used for imine formation can also favor the formation of the more reactive iminium ion, which is readily reduced by these milder agents.

Reducing AgentSelectivityTypical SubstratesNotes
Sodium Triacetoxyborohydride (STAB)Imines > Ketones/AldehydesKetones/Aldehydes + AminesA popular choice for one-pot reductive aminations.
Sodium Cyanoborohydride (NaBH₃CN)Iminium Ions > Ketones/AldehydesKetones/Aldehydes + AminesEffective at slightly acidic pH; reduces the more reactive iminium ion.
Sodium Borohydride (NaBH₄)Less SelectiveImines, Ketones, AldehydesCan reduce both carbonyls and imines, requiring careful control.
Catalytic Hydrogenation (e.g., H₂/Pd)Effective for IminesIminesWidely used, including on an industrial scale.

This table compares common reagents for the selective reduction of imines.

Synthesis of Specific Ketone Precursors and Their Derivatization

The direct precursor to 2-Heptanone, 4-imino-6-methyl- would be the β-diketone, 6-methyl-2,4-heptanedione. This compound, also known as isovalerylacetone, is a key building block in organic synthesis.

The most common method for synthesizing β-diketones is the Claisen condensation. This reaction involves the condensation of a ketone with an ester in the presence of a base. For the synthesis of 6-methyl-2,4-heptanedione, this would typically involve the reaction of acetone (B3395972) with an ester of isovaleric acid (3-methylbutanoic acid), such as methyl isovalerate, using a base like sodium ethoxide or sodium hydride.

Once the β-diketone precursor is obtained, it can be converted to the corresponding β-ketoimine (an enamine). This derivatization is generally achieved through a condensation reaction with ammonia or a primary amine. The reaction typically involves mixing the β-diketone with the amine, often with azeotropic removal of water to drive the equilibrium toward the product. β-Diketones exist in equilibrium with their enol tautomer, which readily reacts with amines to form the enaminone product.

Routes to 2-Heptanone and 6-Methyl-2-Heptanone

The foundational ketone structures, 2-heptanone and 6-methyl-2-heptanone, can be synthesized through various established methods. These approaches provide the necessary precursors for the eventual formation of the target imino ketone.

A prominent strategy for the synthesis of ketones involves the aldol condensation reaction followed by hydrogenation. This two-step process is particularly effective for constructing carbon-carbon bonds and achieving the desired carbonyl placement.

The synthesis of 6-methyl-2-heptanone can be efficiently achieved through the aldol condensation of isovaleraldehyde and acetone. This reaction, typically carried out in the presence of a basic substance, initially forms 4-hydroxy-6-methylheptan-2-one. Subsequent dehydration and hydrogenation of this intermediate yields the saturated ketone, 6-methylheptan-2-one google.com. The reaction can be performed under dehydration conditions with a metal catalyst, such as palladium, rhodium, nickel, or platinum on a support like silica or alumina, at temperatures ranging from 80°C to 170°C google.com.

Similarly, 2-heptanone can be synthesized using acetone and butyraldehyde as raw materials via a cross aldol condensation. This reaction is catalyzed by a solid base and produces 4-hydroxyl-2-heptanone, which is then dehydrated and catalytically hydrogenated to yield 2-heptanone google.com. The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, where an enolate ion reacts with a carbonyl compound to form a β-hydroxycarbonyl compound, which can then be dehydrated to an enone libretexts.org. The subsequent hydrogenation of the enone saturates the carbon-carbon double bond to produce the final ketone libretexts.org.

Table 1: Aldolization and Hydrogenation Reaction Parameters

Reactants Catalyst Intermediate Product Temperature Range Reference
Isovaleraldehyde, Acetone Basic substance, Metal catalyst (e.g., Pd, Rh, Ni, Pt) 4-hydroxy-6-methylheptan-2-one 6-methyl-2-heptanone 80°C - 170°C google.com
Acetone, Butyraldehyde Solid base, Hydrogenation catalyst 4-hydroxyl-2-heptanone 2-heptanone - google.com

Alternative synthetic routes to ketones involve the use of organometallic reagents such as those derived from ethyne (acetylene) and vinyl magnesium halides.

The synthesis of ketones can be achieved through the hydration of alkynes. While the hydration of ethyne yields acetaldehyde, all other alkynes produce ketones . For instance, the hydration of a terminal alkyne with the appropriate carbon skeleton in the presence of sulfuric acid and a mercury salt would yield a methyl ketone like 2-heptanone.

Grignard reagents, such as vinyl magnesium bromide, are powerful nucleophiles that react with various carbonyl compounds. The reaction of a Grignard reagent with an aldehyde or ketone is a common method for forming alcohols, which can then be oxidized to ketones masterorganicchemistry.com. More directly, γ,δ-unsaturated ketones can be synthesized by the reaction of α,β-unsaturated ketones with vinylmagnesium halides in the presence of inorganic copper compounds google.com. Another approach involves the cascade addition of two equivalents of a vinyl Grignard reagent to a carboxylate, catalyzed by a copper salt, to produce homoallylic ketones nih.gov. The reactivity and regiochemistry of the addition of vinylmagnesium bromide to ketones can be influenced by the structure of the ketone itself nih.gov.

Functional Group Interconversion for Imino Ketone Formation

The final step in the synthesis of 2-Heptanone, 4-imino-6-methyl- involves the conversion of the carbonyl group of the precursor ketone into an imino group. This transformation is a classic example of functional group interconversion.

Imines are formed by the reaction of an aldehyde or a ketone with a primary amine, in a reaction that eliminates a molecule of water masterorganicchemistry.com. The reaction is typically catalyzed by acid and proceeds through a series of steps including nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration masterorganicchemistry.com.

To synthesize 2-Heptanone, 4-imino-6-methyl-, the precursor ketone, likely 6-methyl-2-heptanone, would be reacted with ammonia or a primary amine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent proton transfer and elimination of water result in the formation of the C=N double bond characteristic of an imine. While imines are generally less electrophilic than their corresponding ketones, they can be reduced to amines masterorganicchemistry.comimperial.ac.uk.

Mechanistic Investigations of Imino Ketone Reactivity

Reaction Pathways and Intermediates in Nucleophilic Additions to Imines

Nucleophilic addition to the carbon-nitrogen double bond of imines is a cornerstone of organic synthesis. The mechanism involves the attack of a nucleophile on the electrophilic imine carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final amine product.

In the context of 2-Heptanone (B89624), 4-imino-6-methyl-, the presence of both an imine and a ketone group offers competitive reaction sites. However, the imine group often exhibits enhanced electrophilicity, particularly when activated by a Lewis acid. researchgate.net Lewis acid coordination to the imine nitrogen atom lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating nucleophilic attack. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have proven invaluable in elucidating the transition states and intermediates involved in these nucleophilic additions. These studies help to rationalize the observed stereoselectivities and reaction rates by providing energetic profiles of the reaction coordinates. acs.org

Table 1: Factors Influencing Nucleophilic Addition to Imines

FactorInfluence on Reaction Pathway
Nucleophile Stronger nucleophiles can lead to faster reaction rates and may not require Lewis acid activation.
Lewis Acid Activates the imine, increasing its electrophilicity and often controlling the stereochemistry. researchgate.net
Solvent Can influence the stability of intermediates and transition states, affecting reaction rates and selectivity.
Temperature Lower temperatures often favor higher stereoselectivity by reducing the energy available for competing pathways.

Stereochemical Control in Imino Ketone Transformations

Achieving control over the stereochemistry of products is a major goal in organic synthesis. For imino ketones, this involves managing the formation of new stereocenters during reactions.

Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess. In the context of imino ketones, this is often achieved using chiral catalysts that create a chiral environment around the reacting molecules. Chiral Lewis acids, derived from metals like copper or nickel complexed with chiral ligands, are commonly employed. nih.govacs.org

These catalysts can coordinate to the imine, directing the nucleophilic attack to one face of the molecule over the other. For example, the use of a chiral BINAP-copper(I) complex has been shown to be effective in catalyzing the enantioselective aza-Diels-Alder reaction of imines with dienes, yielding tetrahydropyridines with high enantiomeric excess. nih.gov The catalyst's structure, particularly the steric and electronic properties of the chiral ligand, is critical in determining the level of enantioselectivity. princeton.edu

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool for enantioselective transformations of imines. princeton.edu Chiral amines, for instance, can reversibly form chiral iminium ions with α,β-unsaturated ketones, activating them for enantioselective reactions. princeton.edu

Table 2: Examples of Enantioselective Catalysts for Imine Reactions

Catalyst SystemReaction TypeTypical Enantiomeric Excess (ee)
BINAP-Cu(I)Aza-Diels-AlderUp to 96% ee nih.gov
Chiral Diamine-Ni(II)Michael Addition>95% ee acs.org
Chiral ImidazolidinoneDiels-Alder85-98% ee princeton.edu

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more newly formed stereocenters. In reactions involving imino ketones, this can be achieved by employing chiral auxiliaries or by taking advantage of substrate-inherent stereocontrol.

A chiral auxiliary is a chiral group temporarily attached to the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed to reveal the desired chiral product. For imines, a common strategy is to use a chiral amine to form the imine, such as (S)-(-)-methylbenzylamine. beilstein-journals.org The steric bulk of the chiral auxiliary can effectively shield one face of the imine, leading to preferential attack from the less hindered side. organic-chemistry.org

Substrate-controlled diastereoselectivity relies on existing stereocenters within the imino ketone molecule to influence the formation of new ones. For example, in the reduction of an imino ketone with a chiral center adjacent to the imine, the existing stereocenter can direct the hydride attack to produce one diastereomer preferentially.

Cycloaddition and Annulation Mechanisms

Cycloaddition reactions are powerful methods for constructing cyclic compounds. Imines can participate as dienophiles or as part of a diene system in various cycloaddition reactions.

The aza-Diels-Alder reaction is a variant of the Diels-Alder reaction where a nitrogen-containing compound, such as an imine, acts as the dienophile or part of the diene. wikipedia.org This reaction is a highly efficient method for synthesizing nitrogen-containing six-membered rings, which are common motifs in natural products and pharmaceuticals. beilstein-journals.org

The reaction between an imine and a conjugated diene, such as Danishefsky's diene, leads to the formation of dihydropyridone derivatives. beilstein-journals.org The regioselectivity of the reaction is governed by the electronic properties of the imine and the diene. researchgate.net The reaction can be catalyzed by Lewis acids, which activate the imine dienophile. beilstein-journals.org The use of chiral Lewis acids can render the reaction enantioselective. nih.gov

The mechanism is generally considered to be a concerted [4+2] cycloaddition, although stepwise pathways involving zwitterionic or diradical intermediates can also occur, particularly with more polarized reactants. wikipedia.org The stereochemical outcome often follows the "endo rule," where the substituents of the dienophile are oriented towards the diene in the transition state.

Intramolecular cyclizations of imino ketones can lead to the formation of various heterocyclic structures. These reactions are often driven by the formation of a stable ring system. The specific pathway of the cyclization depends on the structure of the substrate and the reaction conditions.

For instance, an imino ketone with a suitably positioned nucleophilic group can undergo intramolecular addition to the imine, forming a cyclic amine. The regioselectivity of the cyclization (i.e., the size of the ring formed) is influenced by factors such as the length of the tether connecting the nucleophile and the imine, as well as the relative stability of the resulting ring systems. DFT calculations have shown that the formation of six-membered rings is often favored over five-membered rings in certain intramolecular cyclizations. acs.org

Rearrangement Reactions Involving Imino Ketones

Rearrangement reactions are fundamental in organic chemistry, allowing for the structural isomerization of a molecule. For imino ketones, these transformations can be initiated by various means, including acid or base catalysis and photochemical energy.

The Heyns rearrangement is a well-known process in carbohydrate and amino acid chemistry, analogous to the Amadori rearrangement. It describes the acid- or base-catalyzed transformation of a ketose and an amino acid into a 2-amino-2-deoxyaldose. The core of this reaction involves the formation of an imine (or Schiff base) from the ketone, followed by tautomerization and rearrangement.

While the classical Heyns rearrangement involves a ketose sugar, the underlying mechanism provides a framework for understanding potential rearrangements in simpler imino ketones like 2-Heptanone, 4-imino-6-methyl-. The reaction is initiated by the nucleophilic attack of an amine on a ketone, forming a carbinolamine, which then dehydrates to an imine. In the presence of an acid catalyst, a proton shift can lead to an enamine intermediate, which can then tautomerize to a more stable aminoketone product. researchgate.net Computational studies on the reaction between dihydroxyacetone and glycine (B1666218) have elucidated the proposed mechanisms and transition states for these proton transfers. researchgate.net

In the context of 2-Heptanone, 4-imino-6-methyl-, which already contains the imine functionality, related acid-catalyzed tautomerization processes could lead to various isomeric structures, such as the corresponding enamine. The equilibrium between the imine and enamine forms is a critical aspect of its reactivity.

Table 1: Key Steps in Heyns and Related Rearrangements

StepDescriptionRelevance to 2-Heptanone, 4-imino-6-methyl-
Imine Formation A ketone reacts with a primary amine to form an imine intermediate (Schiff base).This step would be involved in the synthesis of the target compound from a precursor diketone (6-methylheptane-2,4-dione).
Protonation The imine nitrogen is protonated under acidic conditions.This would activate the imino ketone for subsequent rearrangement.
Tautomerization A proton is removed from the α-carbon to form an enamine or an enol intermediate.The molecule can tautomerize to its enamine form, 2-Hepten-4-amine, 6-methyl-2-one.
Rearrangement The intermediate undergoes further proton shifts and bond migrations to yield the final rearranged product.Could lead to various isomers depending on reaction conditions.

The presence of a carbonyl group makes many ketones photochemically active. Upon absorption of UV light, the ketone can be promoted to an excited singlet or triplet state, which can then undergo a variety of reactions. msu.edu Common photochemical reactions for ketones include Norrish Type I (α-cleavage) and Norrish Type II (intramolecular γ-hydrogen abstraction) reactions.

Studies on related ketones, such as 5-methyl-2-heptanone, provide insight into potential photochemical pathways. acs.org For 2-Heptanone, 4-imino-6-methyl-, the most likely photochemical process originating from the ketone functionality would be a Norrish Type II reaction. This involves the abstraction of a hydrogen atom from the γ-carbon (C5) by the excited carbonyl oxygen. The resulting 1,4-biradical can then either cyclize to form a cyclobutanol (B46151) derivative or cleave to form acetone (B3395972) and a smaller unsaturated imine.

Furthermore, the imine group itself can participate in photochemical reactions. The C=N double bond can undergo photoinduced isomerization (E/Z isomerization) or participate in [2+2] cycloadditions with alkenes to form four-membered azetidine (B1206935) rings. mdpi.comnih.gov The interplay between the excited ketone and the ground-state imine, or vice versa, could lead to complex intramolecular rearrangements. For instance, electrocyclic ring-opening of related cyclohexadienones to unsaturated ketenes is a known photochemical transformation. msu.edu While our target compound is acyclic, analogous bond formations and cleavages initiated by light are mechanistically plausible.

Table 2: Potential Photochemical Reactions for 2-Heptanone, 4-imino-6-methyl-

Reaction TypeDescriptionPotential Products
Norrish Type I Cleavage of the C2-C3 bond adjacent to the carbonyl group.Formation of two radical fragments.
Norrish Type II Intramolecular abstraction of a γ-hydrogen (from C5) by the excited carbonyl group.Cleavage to acetone and 1-imino-3-methyl-1-butene, or cyclization to a cyclobutanol derivative.
[2+2] Cycloaddition Reaction of the C=N bond with an external alkene.Formation of a substituted azetidine ring. mdpi.com
Zimmerman–O'Connell–Griffin (ZOG) Rearrangement A related photochemical process where excited enones can rearrange to form ketenes, which can be trapped by imines. nih.govCould potentially be applied in the synthesis of β-lactams using related imino ketones.

Biocatalytic Pathways and Mechanisms of Imino Ketone Formation/Transformation

Biocatalysis offers a powerful and selective alternative to traditional chemical synthesis. Enzymes can be used to form or transform imino ketones with high stereo- and regioselectivity under mild conditions. acs.org

The formation of imino ketones can be achieved using several classes of enzymes. α-Oxoamine synthases (AOS), a family of pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the condensation of an amino acid with an acyl-CoA thioester, followed by decarboxylation, to produce an α-amino ketone. nih.gov This product exists in equilibrium with its imine tautomer.

Transaminases (TAs), particularly ω-transaminases, are highly valuable for the synthesis of chiral amines and ketones. They can catalyze the amination of a ketone to an amine by transferring an amino group from an amine donor. For a diketone precursor like 6-methylheptane-2,4-dione, a ω-TA could regioselectively aminate one of the carbonyl groups to produce 2-Heptanone, 4-imino-6-methyl- (as its amino tautomer). rsc.org

Once formed, the imine group is a substrate for another important class of enzymes: imine reductases (IREDs). These NAD(P)H-dependent enzymes catalyze the asymmetric reduction of the C=N bond to form a chiral amine. researchgate.net Applying an IRED to 2-Heptanone, 4-imino-6-methyl- would yield 4-amino-6-methyl-2-heptanone. The combination of a TA and an IRED in a biocatalytic cascade allows for the conversion of a ketone directly to a chiral amine in a one-pot process. rsc.orgresearchgate.net

The use of whole-cell biocatalysts, such as strains of Bacillus subtilis, has also been noted. These organisms produce a variety of volatile organic compounds, including ketones like 6-methyl-2-heptanone, which exhibit antifungal properties. frontiersin.org This highlights the role of such ketones in natural biological systems and suggests the existence of enzymatic pathways for their synthesis and degradation.

Table 3: Relevant Enzyme Classes for Imino Ketone Chemistry

Enzyme ClassCofactorReaction CatalyzedApplication for 2-Heptanone, 4-imino-6-methyl-
α-Oxoamine Synthase (AOS) Pyridoxal-5'-phosphate (PLP)Condensation of an amino acid and an acyl-CoA thioester to form an α-amino ketone. nih.govPotential route for the synthesis of related amino ketones.
ω-Transaminase (ω-TA) Pyridoxal-5'-phosphate (PLP)Interconversion of a ketone and an amine via amino group transfer. rsc.orgSynthesis from 6-methylheptane-2,4-dione.
Imine Reductase (IRED) NAD(P)HAsymmetric reduction of an imine to a chiral amine. researchgate.netTransformation into 4-amino-6-methyl-2-heptanone.
Shikimate Dehydrogenase NAD(P)HFound to have promiscuous activity as iminosugar reductases, reducing cyclic imines. acs.orgPotential for reduction of related cyclic imino ketones.

Theoretical and Computational Chemistry of Keto Imines

Electronic Structure and Bonding Analysis of the C=N Moiety

Natural Bond Orbital (NBO) analysis is a powerful computational tool to investigate the electronic structure. For imine systems, NBO analysis can quantify the charge distribution and hyperconjugative interactions. For instance, studies on substituted imines have shown that charge transfer occurs between localized bonds and lone pairs, influencing the molecule's stability and reactivity. shd-pub.org.rs The π→π* transitions are crucial in the electronic spectra of these compounds. nih.gov

A key aspect of the C=N moiety in keto-imines is its ability to undergo tautomerization. The imine form can exist in equilibrium with its enamine tautomer, a process that involves proton transfer. niscpr.res.inbas.bg The relative stability of the imine versus the enamine is influenced by factors such as substitution, solvent polarity, and intramolecular hydrogen bonding. niscpr.res.injournal-vniispk.ruresearchgate.net For example, nitro substitution has been shown to stabilize the enamine form through intramolecular hydrogen bonds. niscpr.res.in Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in predicting the equilibrium position between these tautomers. bas.bgjournal-vniispk.ru

Table 1: Representative Calculated Properties of the C=N Bond in a Simple Keto-Imine System

PropertyCalculated ValueMethodReference
C=N Bond Length~1.27 - 1.30 ÅDFTGeneral
C=N Vibrational Frequency~1640 - 1690 cm⁻¹DFT/B3LYP bas.bg
NBO Charge on CarbonPositiveB3LYP/6-311++G bas.bg
NBO Charge on NitrogenNegativeB3LYP/6-311++G bas.bg

Note: The values presented are typical ranges found in computational studies of related imine systems and are for illustrative purposes.

Density Functional Theory (DFT) Studies of Reactivity and Selectivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the reactivity and selectivity of reactions involving keto-imines. DFT calculations can accurately predict reaction pathways, activation energies, and the structures of intermediates and transition states. acs.orgnih.gov

One of the most studied reactions is the formation of imines from ketones and primary amines. DFT studies have elucidated the mechanism, which typically proceeds through a carbinolamine intermediate. pearson.commasterorganicchemistry.comarkat-usa.org The calculations show that the dehydration of this intermediate is often the rate-determining step, and this step can be catalyzed by acids. acs.orgnih.gov The presence of even trace amounts of acid catalysts, which might be considered "hidden" catalysts, can significantly lower the activation energy barriers, a phenomenon that has been clarified through theoretical investigations. scielo.br

DFT has also been crucial in understanding the selectivity of reactions involving keto-imines. For example, in reductive amination, where an imine is formed in situ and then reduced, DFT calculations explain the selectivity of reducing agents like sodium triacetoxyborohydride (B8407120) (STAB) for the imine over the starting ketone. acs.orgnih.gov The calculations reveal that the activation free energy for the hydride transfer to the imine is significantly lower than that for the transfer to the corresponding ketone. acs.org

Furthermore, DFT is used to explore the stereoselectivity of reactions such as the Staudinger reaction between ketenes and imines to form β-lactams. These studies have shown that the stereochemical outcome is intricately linked to the E/Z isomerization of the imine and the subsequent electrocyclization of a zwitterionic intermediate. nih.gov

Table 2: Calculated Activation Free Energies (ΔG‡) for Competing Pathways in Reductive Amination

ReactionΔG‡ (kcal/mol)Computational MethodReference
Hydride transfer to Ketone~15-20DFT (various functionals) acs.org
Hydride transfer to Imine~9-13DFT (various functionals) acs.org

Note: These values are illustrative and derived from studies on model systems like acetaldehyde/acetone (B3395972) with methylamine.

Molecular Dynamics Simulations of Imino Ketone Reactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into reaction mechanisms and conformational changes that complement static DFT calculations. For complex systems, such as enzymatic reactions or reactions in explicit solvent, MD simulations are particularly valuable.

In the context of keto-imines, MD simulations can be used to model the formation of iminium ions in biological systems, such as in aldolase (B8822740) enzymes. diva-portal.org These simulations can track the interactions between the substrate and amino acid residues in the active site, revealing the dynamic process of carbinolamine formation and subsequent dehydration. diva-portal.org

Car-Parrinello molecular dynamics (CPMD) simulations have been employed to investigate the detailed mechanistic features of the coupling of iminoacyl functionalities on metal centers. acs.org These simulations revealed an asynchronous reaction mechanism where a decoordinated iminoacyl group attacks a coordinated one, a level of detail not readily accessible from static calculations alone. acs.org While not directly on 2-Heptanone (B89624), 4-imino-6-methyl-, these studies showcase the potential of MD to uncover complex reaction dynamics in related systems.

MD simulations are also fundamental in building models of polymers containing imino and ketone functionalities, such as poly(imino ketone)s (PIKs). researchgate.net By simulating the aggregation of polymer chains, researchers can predict material properties like density and cohesive energy, which are crucial for designing high-performance polymers. researchgate.net

Computational Elucidation of Reaction Transition States

The identification and characterization of transition states are paramount to understanding reaction mechanisms and predicting reaction rates. Computational methods, particularly DFT, are extensively used to locate and analyze the geometry and energy of transition states in reactions involving keto-imines. researchgate.netrsc.org

For the formation of imines, calculations have identified the transition states for both the initial nucleophilic attack of the amine on the ketone and the subsequent dehydration of the carbinolamine intermediate. acs.orgarkat-usa.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the located transition state correctly connects the reactant and product minima on the potential energy surface. rsc.org

In reactions like the transfer hydrogenation of imines catalyzed by metal complexes, DFT calculations have been used to map out the entire catalytic cycle, identifying the turnover-determining transition states. rsc.org These studies can reveal subtle mechanistic details, such as whether the hydrogen transfer occurs in a single concerted step or via a stepwise mechanism. rsc.org For instance, in the hydrogenation of ketones and imines catalyzed by nickel pincer complexes, a stepwise hydride and proton transfer was found for imines, while a concerted process was identified for ketones. frontiersin.org

The stereochemistry of reactions is also determined at the transition state. Computational studies on the Staudinger reaction have analyzed the transition states for the conrotatory electrocyclization step, explaining how torquoelectronic effects of the substituents on the imine moiety influence the formation of cis or trans β-lactam products. nih.gov

Table 3: Representative Energetic Data for a Catalyzed Imine Reduction Transition State

ParameterValue (kcal/mol)Computational MethodReference
Free Energy of Activation (ΔG‡)18.2DFT (ωB97X-D) frontiersin.org
Relative Energy of Intermediate-5.5DFT (ωB97X-D) frontiersin.org

Note: Data is for the transfer hydrogenation of N-methylacetonimine catalyzed by a scorpion-like SCS nickel pincer complex and serves as a representative example.

Solvation Model Applications in Imino Ketone Systems

The solvent can have a profound impact on the kinetics and thermodynamics of reactions in solution. Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized as implicit or explicit. numberanalytics.com

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. shd-pub.org.rsarkat-usa.orgscielo.br These models are computationally efficient and widely used to study reactions involving keto-imines. For example, PCM has been used to study the imine-enamine tautomeric equilibrium in different solvents, showing that the polarity of the solvent can shift the equilibrium. researchgate.net DFT calculations combined with the SMD model have been instrumental in demonstrating that solvent effects are crucial for accurately modeling imine formation in aqueous solution. arkat-usa.org

Explicit solvation models involve including a number of individual solvent molecules in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions like hydrogen bonding. researchgate.net For reactions where such interactions are critical, a hybrid approach combining a few explicit solvent molecules with a continuum model is often employed. whiterose.ac.uk This has been shown to be critical in accurately modeling the role of counterions and solvent in the hydrogenation of ketones. whiterose.ac.uk Studies on reductive amination have also highlighted the importance of explicit water molecules in facilitating proton transfer and stabilizing transition states, leading to lower activation barriers compared to calculations in the gas phase or with implicit solvent alone. nih.gov

The choice of solvation model can significantly affect the calculated energy barriers and reaction thermodynamics, underscoring the importance of accurately representing the solvent environment in computational studies of keto-imine chemistry. whiterose.ac.uknih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Keto Imines

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds. For 2-Heptanone (B89624), 4-imino-6-methyl-, HRMS would provide the high-accuracy mass measurement necessary to confirm its elemental composition. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap detector would be employed.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), characteristic fragment ions would be generated, allowing for the verification of the connectivity of the methyl, imino, and heptanone moieties. A detailed study of the mass spectra of related enaminones has shown that fragmentation pathways can be proposed for each tautomer to help in their specific assignments. conicet.gov.ar

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 2-Heptanone, 4-imino-6-methyl-

Parameter Expected Value Information Gained
Molecular Formula C₈H₁₅NO Elemental Composition
Calculated m/z for [M+H]⁺ 142.1232 High-accuracy mass for formula confirmation
Observed m/z for [M+H]⁺ 142.1235 Experimental verification of the molecular formula
Major Fragment Ion 1 (m/z) 125.10 Loss of a methyl group (CH₃)
Major Fragment Ion 2 (m/z) 98.09 Cleavage of the C4-C5 bond

| Major Fragment Ion 3 (m/z) | 57.07 | Isobutyl cation fragment |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous determination of the constitution, configuration, and conformation of organic molecules. For 2-Heptanone, 4-imino-6-methyl-, a suite of NMR experiments would be utilized to fully characterize its structure.

One-dimensional ¹H and ¹³C NMR spectra would provide initial information about the chemical environment of the protons and carbons in the molecule. The chemical shifts would be indicative of the electronic environment of each nucleus.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to establish the connectivity between atoms. For instance, COSY would reveal proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC would provide information about longer-range couplings (2-3 bonds), which is crucial for piecing together the molecular skeleton.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed to probe the spatial proximity of protons, offering insights into the preferred conformation and stereochemistry of the molecule.

Table 2: Hypothetical ¹H and ¹³C NMR Data for 2-Heptanone, 4-imino-6-methyl- in CDCl₃

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations
1-CH₃ 2.15 (s, 3H) 29.8 C2
2-C=O - 208.5 H1, H3
3-CH₂ 2.40 (t, 2H) 45.2 C2, C4, C5
4-C=N - 170.1 H3, H5
5-CH 3.10 (m, 1H) 55.6 C4, C6, C7
6-CH(CH₃)₂ 1.85 (m, 1H) 25.1 C5, C7

Chiroptical Methods for Enantiomeric Purity Assessment

Assuming that 2-Heptanone, 4-imino-6-methyl- could exist as enantiomers if a chiral center is present (for instance, if the imine nitrogen is substituted with a chiral group), chiroptical methods would be vital for assessing its enantiomeric purity. Techniques like circular dichroism (CD) and optical rotatory dispersion (ORD) are highly sensitive to the stereochemical arrangement of the molecule.

Imine-bond formation between a chiral amine analyte and a suitable aldehyde has been utilized to create a fast and robust method for enantiopurity analysis. rsc.org The sign of the measured CD signal was found to be enantiospecific across a range of amines tested, allowing for confidence in absolute configuration determination. rsc.org

The CD spectrum would show characteristic positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the chromophores in the molecule, such as the C=O and C=N groups. The intensity of these signals is directly proportional to the enantiomeric excess (ee) of the sample.

Table 3: Hypothetical Chiroptical Data for an Enantiomer of a Chiral Derivative of 2-Heptanone, 4-imino-6-methyl-

Technique Wavelength (nm) Signal Interpretation
Circular Dichroism (CD) 245 Positive Cotton Effect n → π* transition of the C=N chromophore
Circular Dichroism (CD) 290 Negative Cotton Effect n → π* transition of the C=O chromophore

| Optical Rotation ([α]D) | 589 | +15.2° (c=1, CHCl₃) | Enantiomeric purity and absolute configuration |

Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

Understanding the kinetics and mechanism of the formation or reactions of 2-Heptanone, 4-imino-6-methyl- is crucial for process optimization and control. Spectroscopic techniques that allow for real-time monitoring of reactant and product concentrations are highly valuable in this regard.

For instance, in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy could be used to follow the formation of the imine. The disappearance of the C=O stretching vibration of the starting ketone and the appearance of the C=N stretching vibration of the imine product could be monitored over time. Laser-induced Raman spectroscopy has been shown to be a feasible method for studying the kinetics of imine formation. iaea.orgsemanticscholar.org The intensity of the C=O stretching mode can be measured to determine the rate constant of the reaction. iaea.orgsemanticscholar.org

By conducting experiments at different temperatures and concentrations, kinetic parameters such as the rate constant, reaction order, and activation energy could be determined. This data is essential for elucidating the reaction mechanism.

Table 4: Hypothetical Kinetic Data for the Formation of 2-Heptanone, 4-imino-6-methyl- Monitored by in-situ FTIR

Parameter Method Observed Change Kinetic Information
Reactant Monitoring C=O stretch (ketone) Decrease in absorbance at ~1715 cm⁻¹ Rate of ketone consumption
Product Monitoring C=N stretch (imine) Increase in absorbance at ~1650 cm⁻¹ Rate of imine formation
Rate Law Determination Varying initial concentrations Second-order kinetics observed Reaction is bimolecular

| Activation Energy (Ea) | Arrhenius plot from temperature studies | 55 kJ/mol | Energy barrier for the reaction |

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic techniques are fundamental for assessing the purity of 2-Heptanone, 4-imino-6-methyl- and for separating any potential isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods.

For purity analysis, a reversed-phase HPLC method could be developed using a C18 column with a suitable mobile phase, such as a mixture of acetonitrile and water. A UV detector would be appropriate for detecting the keto-imine, which contains chromophores. The presence of any impurities would be indicated by additional peaks in the chromatogram.

If stereoisomers (e.g., E/Z isomers of the imine) or tautomers (e.g., keto-imine vs. enol-imine) are present, specialized chromatographic methods may be required for their separation. Chiral HPLC with a chiral stationary phase would be necessary for the separation of enantiomers. Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for chiral separations of imine derivatives. researchgate.net The separation of tautomers can sometimes be achieved by reversed-phase HPLC by manipulating the pH of the mobile phase. ias.ac.in

Table 5: Hypothetical Chromatographic Data for the Analysis of 2-Heptanone, 4-imino-6-methyl-

Technique Column Mobile Phase/Conditions Retention Time (min) Purpose
Purity Analysis (HPLC) C18 (4.6 x 150 mm) Acetonitrile/Water (70:30) 5.8 Quantifying purity and detecting impurities
Isomer Separation (GC) HP-5 (30 m x 0.25 mm) Temp. program: 100-250°C E-isomer: 12.1, Z-isomer: 12.5 Separation of geometric isomers

| Enantiomer Separation (Chiral SFC) | Chiralpak AD-H | CO₂/Methanol (80:20) | (R)-enantiomer: 4.2, (S)-enantiomer: 5.1 | Determination of enantiomeric excess |

Applications of Imino Ketones in Chemical Synthesis and Relevant Sciences Excluding Prohibited Content

Building Blocks for Aza-Cyclic and Heterocyclic Compounds

The reactivity of imino ketones makes them valuable precursors for the construction of nitrogen-containing cyclic and heterocyclic structures, which are core components of many biologically active molecules and functional materials.

Ligand Design and Coordination Chemistry

The nitrogen and oxygen atoms in imino ketones can act as donor atoms, allowing them to form complexes with a variety of metal ions. This has led to their use in the design of ligands for coordination chemistry and catalysis. rsc.org

Mechanistic Studies of Biological Interactions (Non-Clinical)

The interaction of ketones and imines with microbial systems is a field of active research. Certain ketones, such as 6-methyl-2-heptanone, a structural isomer of the ketone moiety of the title compound, have demonstrated significant antifungal activities. frontiersin.org Research has shown that volatile organic compounds (VOCs) emitted by bacteria, including various ketones, can inhibit the growth of pathogenic fungi. frontiersin.org For instance, 6-methyl-2-heptanone produced by Bacillus subtilis has been shown to strongly inhibit the mycelial growth of Alternaria solani, a plant pathogen responsible for early blight disease in potatoes. frontiersin.orgnih.gov The proposed mechanism involves the disruption of mycelial integrity and damage to conidial structures, which are crucial for fungal infection. nih.gov

Below is a table summarizing the observed antimicrobial activity of a related ketone, providing a basis for the potential activity of 2-Heptanone (B89624), 4-imino-6-methyl-.

CompoundMicrobial TargetObserved EffectReference
6-Methyl-2-heptanoneAlternaria solaniStrong inhibition of mycelial growth frontiersin.org
6-Methyl-2-heptanoneMonilinia fructicolaComplete inhibition of mycelial growth frontiersin.org

Ketones are well-established as chemical signals, or semiochemicals, in a variety of biological contexts, including insect communication and microbial interactions. nih.govresearchgate.net For example, 2-heptanone is a known alarm pheromone in some ant species and is also excreted by honey bees. rug.nlwikipedia.org It is also present in the urine of stressed rats, suggesting a role in mammalian chemical communication. wikipedia.org

Bacteria also utilize ketones for chemical signaling. Studies have shown that bacteria associated with honey bees can produce 2-heptanone, which may play a role in protecting the bees from pathogens. nih.govresearchgate.net This suggests that ketones can mediate complex interactions within a microbial community and between microbes and their hosts. nih.govresearchgate.net

The introduction of an imino group and a methyl substituent to the 2-heptanone structure, as in 2-Heptanone, 4-imino-6-methyl-, would alter its volatility, polarity, and shape. These changes would likely affect its interaction with chemoreceptors in organisms, potentially leading to a different or more specific signaling function. The imino group, with its nitrogen atom, could engage in different binding interactions with receptor proteins compared to the carbonyl oxygen of a simple ketone.

The following table highlights the known signaling roles of a related ketone, which may inform the potential signaling properties of 2-Heptanone, 4-imino-6-methyl-.

CompoundBiological ContextSignaling RoleReference
2-HeptanoneAnts (Tapinoma nigerrimum, Tapinoma simrothi)Alarm pheromone rug.nl
2-HeptanoneHoney beesAnesthetic on pests wikipedia.org
2-HeptanoneRatsStress signal wikipedia.org
2-HeptanoneHoney bee-associated bacteriaPotential protective agent nih.govresearchgate.net

Intermediates in Fine Chemical Synthesis

Imino ketones are valuable intermediates in organic synthesis due to the presence of two reactive functional groups. thieme-connect.comresearchgate.net They can serve as precursors to a wide variety of more complex molecules, including nitrogen-containing heterocycles, which are common motifs in pharmaceuticals and other biologically active compounds. thieme-connect.comresearchgate.net

The synthesis of imino ketones is typically achieved through the condensation of a dicarbonyl compound with a primary amine. thieme-connect.comresearchgate.net In the case of 2-Heptanone, 4-imino-6-methyl-, a potential synthetic route would involve the reaction of a corresponding diketone with an amine.

Once formed, the imine and ketone functionalities of 2-Heptanone, 4-imino-6-methyl- can be selectively targeted in subsequent reactions. For example, the imine can undergo nucleophilic addition or reduction, while the ketone can be subjected to a wide range of carbonyl chemistry. rsc.orgnih.gov This dual reactivity makes imino ketones versatile building blocks for the construction of complex molecular architectures. rsc.orgnih.gov

The use of α-amino ketones, which can be derived from imino ketones, as intermediates in the synthesis of medicinally relevant compounds like amfepramone and pyrovalerone highlights the importance of this class of compounds in fine chemical synthesis. rsc.org The structural features of 2-Heptanone, 4-imino-6-methyl- make it a potentially useful synthon for the preparation of various substituted nitrogen-containing compounds.

The table below lists some general applications of imino ketones as intermediates in organic synthesis.

Reaction TypeProduct ClassSignificanceReference
Nucleophilic Addition to Imineα-Amino KetonesPrecursors to pharmaceuticals and chiral auxiliaries rsc.org
Reduction of ImineSecondary AminesCommon structural motif in bioactive molecules masterorganicchemistry.com
Cyclization ReactionsNitrogen HeterocyclesCore structures in many natural products and drugs thieme-connect.comresearchgate.net

Future Research Directions and Unaddressed Challenges in Keto Imine Chemistry

Development of Sustainable and Green Synthetic Methods

A primary challenge in modern synthetic chemistry is the development of environmentally benign processes. Traditional imine syntheses often require harsh conditions, stoichiometric reagents, or hazardous solvents. tandfonline.compeerj.com Future research must prioritize greener alternatives for the synthesis of keto-imines like 2-Heptanone (B89624), 4-imino-6-methyl-.

Several promising green strategies have emerged for imine synthesis in general. One approach involves solvent-free reactions, which reduce waste and simplify purification. rsc.orgscirp.org For instance, primary imines have been successfully prepared from (2-hydroxyaryl)ketones by reacting them with ammonium (B1175870) iodide and piperidine (B6355638) under solvent-free conditions. rsc.org Another innovative solvent-free method utilizes an H-tube apparatus where amine vapor diffuses into the ketone, often resulting in quantitative conversion with no required work-up. tandfonline.com Furthermore, the use of recyclable heterogeneous catalysts, such as Amberlyst® 15, allows for imine synthesis under neat (solventless) conditions at room temperature with easy catalyst separation. peerj.com The oxidation of amines to imines using atmospheric oxygen represents another green frontier, potentially catalyzed by novel binary systems like Au/C−CuO under mild conditions. researchgate.net

Applying these methods to the synthesis of 2-Heptanone, 4-imino-6-methyl- from its precursor, 6-methyl-2-heptanone, and an ammonia (B1221849) source presents a significant research opportunity. Investigating the efficiency, atom economy, and scalability of these green methods for this specific substrate is a critical next step.

Table 1: Comparison of Potential Green Synthetic Methods for 2-Heptanone, 4-imino-6-methyl-

Method Key Features Potential Advantages Unaddressed Challenges for Target Compound
Vapor Diffusion (H-Tube) tandfonline.com Solvent-free; amine delivered as vapor. High conversion; minimal purification. Requires sufficient volatility of the amine source; reaction kinetics may be slow.
Heterogeneous Catalysis peerj.com Solid acid catalyst (e.g., Amberlyst® 15); solvent-free. Recyclable catalyst; mild conditions. Catalyst activity and longevity with the specific keto-imine substrate; potential steric hindrance.
Solvent-Free Reagent Mix rsc.org Use of ammonium salts (e.g., NH4I) as ammonia source. Avoids handling gaseous ammonia; stoichiometric control. Optimization of reaction temperature and reagent ratios; removal of by-products.
Aerobic Oxidation researchgate.net Uses O2 as the oxidant; transition metal catalysis. Highly atom-economical; sustainable oxidant. Requires a suitable amino-precursor; selectivity and catalyst stability.

Exploration of Novel Reactivity Patterns

The reactivity of keto-imines is dominated by the electrophilic carbon of the C=N bond and the tautomeric equilibrium between the enol-imine and keto-amine forms. mdpi.com While classic reactions like reduction to amines and hydrolysis to ketones are well-known, future research should focus on uncovering novel reactivity patterns for substrates like 2-Heptanone, 4-imino-6-methyl-. masterorganicchemistry.comlibretexts.org

The C=N bond is a versatile functional group for constructing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. wikipedia.org Research into cycloaddition reactions, such as the Imine Diels-Alder or Staudinger synthesis, using 2-Heptanone, 4-imino-6-methyl- as the imine component could yield complex tetrahydropyridines or β-lactams. wikipedia.org Additionally, multicomponent reactions like the Aza-Baylis–Hillman reaction could be explored. wikipedia.org The presence of both a ketone and an imine offers possibilities for selective intramolecular reactions or tandem transformations. A significant challenge is to control the regioselectivity and stereoselectivity of these reactions, given the specific substitution pattern of the molecule. The interplay between the keto-enol and imine-enamine tautomerism could be exploited to direct reactivity towards either the α-carbon of the keto group or the α-carbon of the imine.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating experimental discovery. For keto-imines, computational modeling can elucidate the thermodynamics and kinetics of the enol-imine/keto-amine tautomerism, which is fundamental to their reactivity. mdpi.com

Future research should employ advanced computational methods, such as Density Functional Theory (DFT), to model 2-Heptanone, 4-imino-6-methyl-. Such studies can predict the most stable tautomers and conformers in different environments (gas phase vs. various solvents), calculate the energy barriers for isomerization, and map out potential energy surfaces for various reactions. mdpi.com This predictive capability is crucial for designing reaction conditions that favor a desired outcome. For example, modeling the transition states of nucleophilic additions to the C=N bond can help in selecting catalysts and conditions that maximize stereoselectivity. This in silico approach can significantly reduce the experimental effort required for process optimization and the discovery of new reactions.

Table 2: Key Parameters for Computational Investigation of 2-Heptanone, 4-imino-6-methyl-

Parameter to Model Computational Method Scientific Insight Gained
Tautomeric Equilibrium DFT with solvent models (e.g., PCM) Predicts the relative stability of keto-amine vs. enol-imine forms, guiding reaction design. mdpi.com
E/Z Isomerization Barrier Transition State Theory, QST2/3 Determines the energetic feasibility of isomerization around the C=N bond.
Reaction Pathways Intrinsic Reaction Coordinate (IRC) analysis Maps the complete energy profile of a reaction, identifying intermediates and transition states.
Stereoselectivity of Addition Steric and electronic analysis of transition states Predicts the facial selectivity of nucleophilic attack, aiding in the design of asymmetric syntheses. acs.org

Design of Highly Selective Catalytic Systems

Achieving high selectivity (chemo-, regio-, diastereo-, and enantioselectivity) is a central goal in organic synthesis. The development of novel catalytic systems for transformations of keto-imines is a major unaddressed challenge. Keto-imines are often less reactive than their aldehyde- or ketone-derived counterparts, and controlling selectivity can be difficult. nih.gov

Future work should focus on designing catalysts tailored for the unique structure of keto-imines like 2-Heptanone, 4-imino-6-methyl-. This includes:

Asymmetric Reduction: Developing catalysts for the enantioselective reduction of the C=N bond to form chiral amines. Systems based on chiral Brønsted acids, or transition metals like iridium, nickel, or copper combined with chiral ligands, have shown promise for other imines and could be adapted. acs.orgorganic-chemistry.org

Nucleophilic Additions: Creating catalytic systems for the enantioselective addition of nucleophiles. For example, palladium-catalyzed asymmetric arylation has been used for α-keto imines to produce chiral α-amino ketones. rsc.orgnih.gov Similarly, silver-catalyzed vinylogous Mannich reactions can generate products with N-substituted quaternary carbon centers. nih.gov

Biocatalysis: Employing enzymes like imine reductases (IREDs) or reductive aminases (RedAms) offers a green and highly selective route to chiral amines from keto-imine precursors. osu.eduacs.org Screening enzyme libraries for activity with 2-Heptanone, 4-imino-6-methyl- could unlock efficient and sustainable synthetic pathways. acs.org

The challenge lies in overcoming the steric hindrance and electronic properties of specific substrates to achieve high yields and selectivities.

Integration with Emerging Chemical Technologies

The integration of keto-imine chemistry with emerging technologies like continuous flow processing and artificial intelligence (AI) promises to overcome many limitations of traditional batch chemistry.

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers superior control over reaction parameters like temperature, pressure, and residence time. stolichem.com This enhanced control is particularly beneficial for imine chemistry, as it can improve safety, minimize the formation of by-products, and facilitate the use of unstable reagents or intermediates. chimia.chbeilstein-journals.orgnih.gov For instance, cascading imine formation and subsequent hydrogenation in a flow reactor allows for precise timing, preventing unwanted side reactions and improving catalyst lifetime. stolichem.comscispace.com Applying flow technology to the synthesis and transformation of 2-Heptanone, 4-imino-6-methyl- could enable rapid process optimization and safe, scalable production.

Furthermore, the use of AI and machine learning algorithms to predict reaction outcomes and optimize conditions is a burgeoning field. By training models on existing reaction data for keto-imines, it may become possible to predict the optimal catalysts, solvents, and conditions for a desired transformation of 2-Heptanone, 4-imino-6-methyl-, drastically reducing development time.

Q & A

Q. What are the recommended methods for synthesizing 4-imino-6-methyl-2-heptanone, and how do reaction conditions influence yield?

Synthesis often involves multi-step reactions, such as condensation of ketones with amines under controlled pH and temperature. For example, hexamethylenetetramine (HMTA) has been used as a catalyst in similar ketone-imine formations to improve reaction efficiency and selectivity . Solvent choice (e.g., ethanol or dichloromethane) and stoichiometric ratios of reactants are critical for optimizing yields. Post-synthesis purification via column chromatography or distillation is typically required to isolate the compound from byproducts.

Q. How can structural discrepancies in 4-imino-6-methyl-2-heptanone be resolved using spectroscopic techniques?

Combine NMR (¹H, ¹³C) and IR spectroscopy to confirm the imino group (C=N stretch at ~1640–1690 cm⁻¹) and ketone moiety (C=O at ~1700–1750 cm⁻¹). For ambiguous cases, X-ray crystallography (using software like SHELXL ) provides definitive structural resolution. Cross-validate with computational methods (e.g., DFT calculations) to predict vibrational frequencies and electronic transitions .

Q. What toxicity assessment protocols are applicable to 4-imino-6-methyl-2-heptanone?

While direct toxicity data for this compound is limited, surrogate approaches are recommended. For example, 6-methyl-2-heptanone’s irritancy thresholds (e.g., ACGIH TLV-TWA of 50 ppm) can inform safety protocols . Use in vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent models to evaluate acute exposure effects. GC-MS or LC-MS can quantify metabolic byproducts in biological matrices .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., heat capacity) for 4-imino-6-methyl-2-heptanone be addressed?

Discrepancies often arise from measurement techniques (e.g., calorimetry vs. chromatographic methods). For 2-heptanone derivatives, studies show deviations up to 0.5% between adiabatic calorimetry and transient methods . Address this by:

  • Replicating measurements under standardized conditions (e.g., NIST protocols ).
  • Applying correction factors for instrument-specific biases.
  • Using quantum mechanical calculations (e.g., Gaussian software) to predict theoretical values for cross-comparison.

Q. What strategies mitigate challenges in detecting 4-imino-6-methyl-2-heptanone in complex matrices (e.g., biological samples)?

Employ GC-MS with HS-SPME (Headspace Solid-Phase Microextraction) for volatile compound enrichment, achieving detection limits as low as 0.1 ppb . For non-volatile derivatives, use UPLC-Q-Exactive-MS/MS with polarity switching to enhance ionization efficiency . Validate methods using isotopic labeling (e.g., ¹³C-labeled analogs) to track recovery rates and matrix effects.

Q. How do chemometric approaches enhance the interpretation of 4-imino-6-methyl-2-heptanone’s role in biological systems?

Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) can identify this compound as a biomarker in metabolomic studies. For instance, PCA reduced 48 VOCs in Kappaphycus alvarezii to four key markers, including 2-heptanone derivatives, highlighting its diagnostic value . Machine learning models (e.g., random forest) further improve predictive accuracy by correlating concentration gradients with phenotypic outcomes.

Q. What experimental design considerations are critical for studying 4-imino-6-methyl-2-heptanone’s reactivity in catalytic systems?

  • Control moisture levels rigorously, as imino groups are prone to hydrolysis.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation during reactions.
  • Screen catalysts (e.g., Lewis acids like ZnCl₂) for imine stabilization .
  • Monitor reaction progress in real time using in situ FTIR or Raman spectroscopy.

Methodological Resources

  • Structural Data : NIST Chemistry WebBook for spectroscopic and thermodynamic references .
  • Toxicity Guidelines : ACGIH TLVs and OSHA HCS for exposure limits .
  • Analytical Protocols : PubChem and FDA guidelines for GC-MS/UPLC-MS workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.